N-benzylsulfamide
Overview
Description
N-benzylsulfamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its inhibitory effects on carbonic anhydrase enzymes, which play a crucial role in physiological processes like respiration and acid-base balance.
Mechanism of Action
Target of Action
N-benzylsulfamide is a biochemical compound used in proteomics research . The primary targets of this compound are carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Analysis
Biochemical Properties
N-benzylsulfamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These interactions with enzymes and proteins play a crucial role in its biochemical reactions
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial metabolite in many organisms
Preparation Methods
N-benzylsulfamide can be synthesized through various methods. One common synthetic route involves the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide . This method provides insights into efficient production techniques for the compound. Additionally, the synthesis of this compound can be achieved by the reduction of the anil (Schiff base) resulting from the reaction of benzaldehyde with sulfanilamide .
Chemical Reactions Analysis
N-benzylsulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles such as amines or thiols to replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can yield benzylamine derivatives .
Scientific Research Applications
N-benzylsulfamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-benzylsulfamide can be compared with other similar compounds, such as:
Benzylsulfanilamide: Shares a similar structure but has different inhibitory properties and applications.
N-butyl-benzenesulfonamide: Another sulfonamide compound with distinct uses and mechanisms of action.
Dopamine sulfamide analogues: These compounds incorporate the dopamine scaffold and exhibit inhibitory effects on various carbonic anhydrase isozymes.
Properties
IUPAC Name |
(sulfamoylamino)methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKLNLIUTCAYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347397 | |
Record name | N-Benzylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14101-58-7 | |
Record name | N-Benzylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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